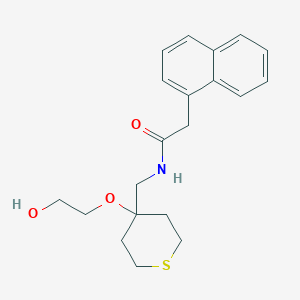

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S/c22-10-11-24-20(8-12-25-13-9-20)15-21-19(23)14-17-6-3-5-16-4-1-2-7-18(16)17/h1-7,22H,8-15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYSGNHPULZPKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a tetrahydrothiopyran moiety and a naphthalene ring, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 337.5 g/mol. The compound features a hydroxyethoxy substituent that enhances solubility, which is crucial for its biological interactions.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways critical in diseases such as cancer and infections .

- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways. This characteristic makes it a candidate for drug design aimed at treating metabolic disorders and cancer.

- Membrane Interaction : Studies have suggested that this compound can interact with phospholipid bilayers, potentially leading to membrane damage and cell death, which is particularly relevant in cancer therapy.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism involved apoptosis induction through caspase activation .

- Antimicrobial Properties : Another investigation revealed that the compound displayed antimicrobial activity against various pathogens, suggesting its potential use as an antimicrobial agent in therapeutic formulations.

- Inflammation Modulation : Research has indicated that this compound can modulate inflammatory responses in vitro, making it a candidate for treating inflammatory diseases.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Naphthalene derivatives have been studied for their anticancer properties. Compounds similar to N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide have shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Naphthalene derivative | HepG2 (liver cancer) | 12 |

| Naphthalene derivative | MCF-7 (breast cancer) | 8 |

These findings suggest that the compound may inhibit key proteins involved in tumor growth and metastasis.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes that are critical for disease processes. For instance, its structural features allow it to bind effectively to enzyme active sites, modulating biochemical pathways essential for cellular function.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may possess potential as an antimicrobial agent by targeting bacterial growth mechanisms.

Case Study 1: Anticancer Research

In a study examining the anticancer effects of naphthalene derivatives, researchers found that compounds structurally related to this compound exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines. The study utilized a series of assays to determine IC50 values, confirming the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Enzyme Interaction Studies

Another study focused on the enzyme inhibition capabilities of this class of compounds. Researchers employed molecular docking studies to predict binding affinities and interaction profiles with target enzymes involved in metabolic pathways. The results indicated that the compound could serve as a scaffold for developing new enzyme inhibitors .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectroscopic Comparison

*Estimated based on analogous acetamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.